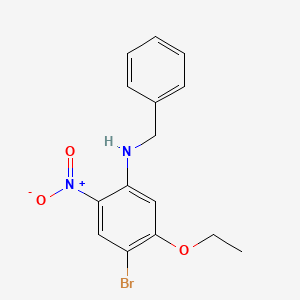

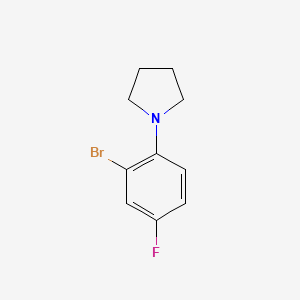

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, also known as BBEA, is a synthetic organic compound and a member of the nitroaniline family. BBEA is a colorless solid that is soluble in organic solvents and has a melting point of 115–118 °C. It is used in a variety of scientific applications, such as in the synthesis of drugs, pesticides, and dyes. BBEA is also used as a reagent in the synthesis of heterocyclic compounds and is a common intermediate in the synthesis of other nitroanilines.

Scientific Research Applications

Synthesis and Characterization of Derivatives

Research involving similar nitroaniline derivatives focuses on the synthesis and characterization of organic compounds, which play a crucial role in developing new materials with potential applications in fields such as organic electronics, pharmaceuticals, and dyes. For instance, the study by Kalaivanan and Srinivasan (2017) discusses the synthesis of an organic nonlinear optical compound, highlighting the process of creating new materials with specific optical properties (Kalaivanan & Srinivasan, 2017). Such methodologies could be applicable to N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, exploring its potential in optical applications.

Halogenation and Nitration Reactions

Halogenation and nitration reactions are fundamental in organic synthesis, offering pathways to modify chemical structures for various applications. The work by Bovonsombat and Mcnelis (1993) on ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts presents a method that could be relevant to modifying compounds like N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline, potentially altering its physical and chemical properties for specific applications (Bovonsombat & Mcnelis, 1993).

Organic Synthesis and Chemical Reactions

Studies on organic synthesis and chemical reactions, such as those by Yang et al. (2004), who presented a versatile method for synthesizing benzimidazoles, shed light on reaction mechanisms and synthetic routes that could be explored with N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline (Yang et al., 2004). Understanding these mechanisms is crucial for designing new synthetic routes and applications for such compounds.

properties

IUPAC Name |

N-benzyl-4-bromo-5-ethoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-2-21-15-9-13(14(18(19)20)8-12(15)16)17-10-11-6-4-3-5-7-11/h3-9,17H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKYKIKHFLRLSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NCC2=CC=CC=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718319 |

Source

|

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

CAS RN |

1345471-72-8 |

Source

|

| Record name | N-Benzyl-4-bromo-5-ethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)

![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)

![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)